![molecular formula C19H22N2O5S B2614818 N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2309774-97-6](/img/structure/B2614818.png)
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Description
The compound is a complex organic molecule that includes a pyrroloquinoline core, a sulfonamide group, and a dimethylfuran group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It includes a pyrroloquinoline core, which is a type of heterocyclic compound, as well as a sulfonamide group and a dimethylfuran group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups suggests that it could participate in a variety of chemical reactions .Scientific Research Applications
Synthesis and Biological Activities of Sulfonamide Hybrids
Sulfonamides, including compounds similar to the specified chemical structure, are recognized for their versatile pharmacological properties. Recent research highlights the development of two-component sulfonamide hybrids, combining sulfonamides with other pharmacologically active scaffolds like coumarin, indole, and quinoline. These hybrids have shown a range of biological activities, including antibacterial, antitumor, and anti-inflammatory effects. The synthesis and evaluation of these compounds have led to a deeper understanding of their potential as therapeutic agents (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Antimicrobial Applications
Compounds derived from quinoline clubbed with sulfonamide moiety have been synthesized and evaluated for their antimicrobial properties. The integration of quinoline and sulfonamide structures has resulted in compounds with significant activity against Gram-positive bacteria, showcasing the potential for the development of new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Antifilarial Agent Development
A novel quinolone-fused cyclic sulfonamide has been identified as a potent antifilarial agent. It exhibits lethality against all developmental stages of the filarial parasite Setaria cervi, suggesting a promising direction for the development of treatments for lymphatic filariasis. This compound's mechanism of action includes inducing oxidative stress and apoptosis within the parasite, highlighting the potential for new therapeutic strategies against filarial infections (Mukherjee et al., 2018).
properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-11-7-16(12(2)26-11)17(22)10-20-27(24,25)15-8-13-3-4-18(23)21-6-5-14(9-15)19(13)21/h7-9,17,20,22H,3-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTWEKAQUSSPST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide |
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